Product packaging for N-[3-(dimethylamino)propyl]dodecanamide(Cat. No.:CAS No. 1147459-12-8)

N-[3-(dimethylamino)propyl]dodecanamide

Cat. No.: B7772346
CAS No.: 1147459-12-8
M. Wt: 284.5 g/mol
InChI Key: TWMFGCHRALXDAR-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)propyl]dodecanamide (CAS 3179-80-4) is an amidoamine-class compound with the molecular formula C17H36N2O and a molecular weight of 284.5 g/mol . This molecule is characterized by a C12 alkyl chain linked via an amide group to a tertiary amine moiety, giving it distinct amphiphilic, or surfactant, properties . Its LogP value of 4.30 indicates significant hydrophobicity . It appears as a white to off-white solid with a melting point in the range of 34.5-38.5 °C and should be stored sealed in a dry environment at room temperature or refrigerated at 2-8°C . This compound is recognized for its role as a selective collector in the reverse cationic flotation of iron ores, a key mineral processing technique . Molecular simulation studies reveal that its adsorption mechanism on quartz is governed by electrostatic interactions, while a hindrance effect impairs its adsorption on hematite surfaces . This intrinsic selectivity towards quartz over iron oxides like hematite allows for effective separation and can potentially reduce or eliminate the need for starch as a depressant, simplifying the flotation process . Beyond mineral processing, its surfactant properties make it a compound of interest in advanced research domains, including studies on hydrate anti-agglomeration for oil and gas flow assurance . As a pH-responsive molecule, it holds potential for investigation in colloid science and the development of smart materials . Handling should follow standard laboratory safety practices, as it may cause skin and eye irritation (H315, H319) . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H36N2O B7772346 N-[3-(dimethylamino)propyl]dodecanamide CAS No. 1147459-12-8

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]dodecanamide
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InChI

InChI=1S/C17H36N2O/c1-4-5-6-7-8-9-10-11-12-14-17(20)18-15-13-16-19(2)3/h4-16H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

TWMFGCHRALXDAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)NCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36N2O
Source PubChem
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DSSTOX Substance ID

DTXSID8044913
Record name N-[3-(Dimethylamino)propyl]dodecanamide
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Molecular Weight

284.5 g/mol
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Physical Description

Liquid; Liquid, Other Solid
Record name Dodecanamide, N-[3-(dimethylamino)propyl]-
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CAS No.

3179-80-4, 1147459-12-8
Record name (Laurylamidopropyl)dimethylamine
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Record name Dimethylaminopropyl lauramide
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Record name Dodecanamide, N-[3-(dimethylamino)propyl]-
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Record name N-[3-(Dimethylamino)propyl]dodecanamide
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Record name N-[3-(dimethylamino)propyl]dodecanamide
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Record name Amides, C12-18, N-[3-(dimethylamino)propyl]
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Record name LAURAMIDOPROPYL DIMETHYLAMINE
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Synthetic Methodologies for N 3 Dimethylamino Propyl Dodecanamide and Its Derivatives

Established Laboratory-Scale Synthesis Routes

Traditional laboratory synthesis of N-[3-(dimethylamino)propyl]dodecanamide relies on well-established amidation reactions, which can be broadly categorized into acid chloride-mediated and coupling agent-assisted methods.

Acid Chloride-Mediated Amidation

A common and effective laboratory-scale method for synthesizing this compound involves a two-step process. The first step is the conversion of dodecanoic acid to its more reactive acid chloride derivative, dodecanoyl chloride. This is typically achieved by reacting dodecanoic acid with a chlorinating agent such as thionyl chloride (SOCl₂).

The subsequent step involves the reaction of the generated dodecanoyl chloride with N,N-dimethyl-1,3-propanediamine. This reaction is an example of nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of the amide bond and elimination of hydrochloric acid (HCl). A base, such as triethylamine (B128534) (Et₃N), is commonly added to the reaction mixture to neutralize the HCl byproduct. The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

General Reaction Scheme: Step 1: Activation of Dodecanoic Acid C₁₁H₂₃COOH + SOCl₂ → C₁₁H₂₃COCl + SO₂ + HCl

Step 2: Amide Formation C₁₁H₂₃COCl + H₂N(CH₂)₃N(CH₃)₂ + (C₂H₅)₃N → C₁₁H₂₃CONH(CH₂)₃N(CH₃)₂ + (C₂H₅)₃N·HCl

Purification of the final product is typically achieved through aqueous workup to remove the triethylamine hydrochloride and any unreacted starting materials, followed by drying and potentially column chromatography to obtain the pure this compound.

Coupling Agent-Assisted Amidation

An alternative to the acid chloride route is the direct amidation of dodecanoic acid with N,N-dimethyl-1,3-propanediamine, facilitated by a coupling agent. This approach avoids the need to first prepare the acid chloride. Common coupling agents used for this purpose include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.

The reaction is typically performed in a suitable organic solvent, such as dichloromethane or tetrahydrofuran. A catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), is often added to enhance the reaction rate. The general procedure involves mixing the dodecanoic acid, coupling agent, and catalyst, followed by the addition of N,N-dimethyl-1,3-propanediamine. The reaction mixture is stirred at room temperature until completion. A significant drawback of using DCC is the formation of a dicyclohexylurea (DCU) byproduct, which is largely insoluble in most organic solvents and can be removed by filtration. Yields for this method are generally reported to be in the range of 75-85% after purification.

Coupling AgentCatalystSolventTypical Yield
DCCDMAPDCM~75-85%
EDCDMAPDCM/THF~75-85%

Advanced and Green Chemistry Synthesis Approaches

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly synthetic methods. For the synthesis of this compound and related amides, enzymatic catalysis and microwave-assisted synthesis represent promising green chemistry approaches.

Enzymatic Catalysis

Enzymatic synthesis offers a green alternative to traditional chemical methods for amide bond formation. Lipases, a class of enzymes that naturally catalyze the hydrolysis of fats, have been shown to be effective biocatalysts for the amidation of fatty acids. nih.gov Specifically, immobilized lipases such as Candida antarctica lipase (B570770) B (Novozym 435) are widely used for this purpose. nih.govnih.gov

The enzymatic synthesis of this compound would involve the direct reaction of dodecanoic acid and N,N-dimethyl-1,3-propanediamine in the presence of a lipase. The reaction is typically carried out in an organic solvent to minimize the reverse reaction of hydrolysis. acs.org This method offers several advantages, including high selectivity, mild reaction conditions (lower temperature and pressure), and reduced byproduct formation, aligning with the principles of green chemistry. nih.gov While specific studies on the enzymatic synthesis of this exact compound are not extensively detailed, the established utility of lipases in catalyzing the amidation of various fatty acids with amines suggests its feasibility. nih.gov The efficiency of the reaction can be influenced by factors such as the choice of enzyme, solvent, temperature, and the water content of the reaction medium. nih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique can significantly reduce reaction times, often from hours to minutes, and in many cases, improve product yields compared to conventional heating methods. nih.gov

In the context of synthesizing this compound, microwave irradiation can be applied to either the acid chloride or the coupling agent-assisted amidation routes. The application of microwave energy leads to rapid and uniform heating of the reaction mixture, which can enhance the rate of amide bond formation. This approach is considered a green chemistry technique as it often leads to lower energy consumption and can sometimes be performed under solvent-free conditions. While specific protocols for the microwave-assisted synthesis of this compound are not widely published, the general principles of microwave-assisted amide synthesis are well-established and applicable. researchgate.net

Industrial-Scale Production Methodologies

The industrial production of this compound prioritizes efficiency, cost-effectiveness, and safety. While the fundamental chemistry mirrors laboratory-scale methods (amidation of dodecanoic acid or its derivatives), the process technology is adapted for large-scale manufacturing.

A common industrial approach involves the direct amidation of dodecanoic acid with N,N-dimethyl-1,3-propanediamine at elevated temperatures (typically 140-180°C). This process is often carried out under a nitrogen atmosphere to prevent oxidation and is driven to completion by the continuous removal of water, a byproduct of the condensation reaction. This direct thermal method avoids the use of coupling agents or the intermediate step of forming an acid chloride, making it more atom-economical and cost-effective for large-scale production.

Continuous flow reactor systems are also employed for industrial synthesis. In such a setup, the reactants, dodecanoic acid and N,N-dimethyl-1,3-propanediamine, are preheated and then continuously fed into a heated reactor. The short residence time at high temperatures allows for rapid conversion to the desired product. This method offers excellent control over reaction parameters, leading to high yields and consistent product quality.

Continuous Flow Reactor Systems

The synthesis of amides, including this compound, has been significantly advanced by the adoption of continuous flow reactor technology. These systems offer substantial improvements over traditional batch methods in terms of safety, efficiency, and scalability. In a continuous flow setup, reagents are pumped through a network of tubes and reactors where the reaction occurs. This methodology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity.

For the synthesis of related amide structures, microreactors are primed with a solvent like anhydrous dimethylformamide (DMF) to eliminate air and moisture. thieme-connect.de Reagents, such as the carboxylic acid (dodecanoic acid) and the amine (N,N-dimethyl-1,3-propanediamine), are then introduced into separate reservoirs and pumped into a mixing zone and then a reaction coil or microreactor. thieme-connect.de The use of coupling agents, such as N-ethyl-N′-[3-(dimethylamino)propyl]carbodiimide (EDCI), is common in these systems to facilitate the amide bond formation. thieme-connect.de The product stream continuously exits the reactor and can be directed to an in-line purification module. This approach minimizes the handling of hazardous materials and allows for the safe use of reaction conditions that might be difficult to control in large-scale batch reactors. The continuous removal of the product also drives the reaction equilibrium forward, often resulting in improved yields compared to batch synthesis. thieme-connect.de

Parameter Continuous Flow Synthesis Traditional Batch Synthesis
Yield Typically higher (e.g., >90%) Variable, often lower (e.g., 75-90%)
Safety Enhanced due to small reaction volumes and better heat transferHigher risks with large volumes and potential for thermal runaway
Scalability Easily scalable by extending operation time or parallelizing reactorsComplex and requires significant process redesign for scale-up
Control Precise control over temperature, pressure, and stoichiometryLess precise control, potential for localized hot spots
Reaction Time Significantly reduced (minutes to hours) Often longer (hours to days)

Chemical Transformations and Derivatization Strategies

The unique structure of this compound, featuring both an amide linkage and a tertiary amine, allows for a wide range of chemical transformations and derivatizations.

Oxidation Pathways

The tertiary amine of the dimethylamino group is susceptible to oxidation. Treatment with common oxidizing agents can lead to the formation of the corresponding N-oxide derivative. Stronger oxidizing agents, such as potassium permanganate, under harsh conditions could potentially lead to cleavage of the molecule, though the formation of the N-oxide is the more controlled and common pathway. The amide group itself is generally stable to oxidation under these conditions.

Reduction Methodologies

The amide functional group in this compound can be chemically reduced. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the amide carbonyl group to a methylene (B1212753) group, converting the amide into a tertiary amine. This transformation yields N¹,N¹-dimethyl-N³-dodecylpropane-1,3-diamine. This reaction must be carried out in anhydrous conditions due to the high reactivity of the hydride reagent.

Transformation Reagent(s) Product Reference
OxidationHydrogen Peroxide (H₂O₂)This compound N-oxide
ReductionLithium Aluminum Hydride (LiAlH₄)N¹,N¹-dimethyl-N³-dodecylpropane-1,3-diamine

Nucleophilic Substitution Reactions of the Dimethylamino Moiety

The lone pair of electrons on the nitrogen atom of the dimethylamino group makes it nucleophilic. It can readily react with electrophiles such as alkyl halides (e.g., methyl iodide) in a process known as quaternization. This substitution reaction results in the formation of a quaternary ammonium (B1175870) salt, which carries a permanent positive charge. Such modifications are significant as they can dramatically alter the physicochemical properties of the molecule, such as its solubility and surfactant properties.

N-Oxide Derivatives

The N-oxide of this compound is a common and important derivative. uni.luchemspider.com It is typically synthesized by the controlled oxidation of the parent compound, often using hydrogen peroxide. The resulting N-oxide, N-[3-(dimethylamino)propyl]-N-oxidododecanamide, retains the amide structure but has a modified amine functionality. uni.lu This modification can enhance the hydrophilic character of the molecule and is often used to modulate its surfactant properties.

Isotopic Labeling for Research Applications

For analytical and research purposes, particularly in metabolic studies and quantitative mass spectrometry, isotopically labeled versions of this compound are valuable. researchgate.net Stable isotope labeling, for instance with deuterium (B1214612) (²H) or carbon-13 (¹³C), allows the compound to be used as an internal standard for accurate quantification of the unlabeled analyte in complex biological or environmental matrices. researchgate.netnih.gov For example, N-(3-(Dimethylamino)propyl)dodecanamide-D23 is a deuterated analog where the entire dodecyl chain is labeled with deuterium. nih.gov The synthesis of such labeled compounds typically involves using an isotopically labeled precursor, such as a deuterated dodecanoic acid, in the standard amidation reaction. nih.gov These labeled standards are critical for ensuring the accuracy of analytical methods used in drug development and safety assessments. researchgate.net

Structural Characterization and Spectroscopic Elucidation of N 3 Dimethylamino Propyl Dodecanamide

Spectroscopic Analysis Techniques

Spectroscopic methods are fundamental in confirming the molecular structure of N-[3-(dimethylamino)propyl]dodecanamide. Techniques such as Fourier-Transform Infrared Spectroscopy (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide critical information about the compound's functional groups and the chemical environment of its atoms.

Fourier-Transform Infrared Spectroscopy (FT-IR) for Amide Bond Confirmation

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the case of this compound, FT-IR is crucial for confirming the presence of the amide linkage, which is a defining feature of its structure. The analysis of the FT-IR spectrum shows characteristic absorption bands that correspond to the vibrations of the amide group.

Specifically, the C=O stretching vibration (Amide I band) typically appears in the range of 1640–1680 cm⁻¹ . The N-H bending vibration (Amide II band) is also a key indicator, generally observed around 1550 cm⁻¹ . The presence and position of these bands provide definitive evidence for the amide bond within the molecule.

Table 1: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibration Type Wavenumber (cm⁻¹) Reference
Amide C=O Stretch (Amide I) 1640 - 1680

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton Chemical Shifts

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. For this compound, ¹H NMR is used to confirm the presence and connectivity of its various proton-containing groups, particularly the propyl chain and the dimethylamino moiety.

The spectrum shows distinct signals corresponding to the different sets of protons. The protons of the two methyl groups attached to the nitrogen atom [N(CH₃)₂] typically resonate at a chemical shift (δ) between 2.2 and 2.98 ppm . The protons of the methylene (B1212753) group adjacent to the carbonyl group (CH₂CO) are observed around δ 2.18 ppm . Furthermore, the proton attached to the amide nitrogen (NH) can be found in the range of δ 6.5–7.0 ppm . These specific chemical shifts are instrumental in the structural elucidation of the molecule.

Table 2: ¹H NMR Chemical Shifts for this compound

Proton Group Chemical Shift (δ, ppm) Reference
Amide (N-H) 6.5 - 7.0
Dimethylamino [N(CH₃)₂] 2.2 - 2.98

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for studying its structure through fragmentation analysis.

Liquid Chromatography-Electrospray Ionization-Quadrupole-Time of Flight Mass Spectrometry (LC-ESI-QFT-MS)

LC-ESI-QFT-MS is a high-resolution mass spectrometry technique that allows for precise mass measurements, aiding in the unambiguous identification of compounds. For this compound, which has a molecular formula of C₁₇H₃₆N₂O, the expected exact mass is 284.2828 g/mol massbank.eu.

Under ESI-MS analysis in positive ion mode, the molecule is typically observed as a protonated species, [M+H]⁺, at an m/z of 285.29 massbank.eu. Collision-induced dissociation (CID) of this precursor ion generates a series of fragment ions. A common fragmentation pathway for amides involves the cleavage of the N-CO bond rsc.org. In this case, a significant fragment ion is observed at m/z 240.2321, which corresponds to the loss of the dimethylamine (B145610) group massbank.eu. Another characteristic fragment is the [C₅H₁₂N]⁺ ion at m/z 86.0964, representing the protonated 3-(dimethylamino)propylamine portion of the molecule massbank.eu. The analysis of these fragments provides conclusive structural confirmation.

Table 3: Key Mass Spectrometry Data for this compound

Parameter Value Reference
Molecular Formula C₁₇H₃₆N₂O massbank.eu
Exact Mass 284.2828 massbank.eu
Precursor Ion [M+H]⁺ 285.29 massbank.eu
Major Fragment Ion 240.2321 massbank.eu

In Silico Fragmentation Libraries for Untargeted Screening

Untargeted screening methodologies often employ computational tools, such as in silico fragmentation libraries, to tentatively identify unknown compounds in complex mixtures nih.gov. These libraries contain predicted fragmentation patterns for a vast number of chemical structures. When analyzing data from techniques like LC-HRMS, the experimental fragmentation pattern of an unknown compound can be compared against these in silico libraries nih.gov.

In the context of identifying non-volatile substances in recycled materials, a workflow utilizing an in-house MS/MS library and the in silico fragmentation tool MS-FINDER was successful in identifying this compound nih.gov. Although the initial library matching score was low, the presence of the compound was subsequently confirmed using an authentic standard, validating the utility of this approach for initial screening nih.gov. This highlights the power of combining computational methods with traditional analytical confirmation for the comprehensive identification of chemicals nih.gov.

Purity Assessment and Impurity Profiling Methodologies

Ensuring the purity of a chemical substance is critical for its intended applications. Impurity profiling involves the identification and quantification of any unwanted substances present in the final product arastirmax.com. For this compound, the synthesis process can lead to the presence of specific impurities.

The primary synthesis method involves the condensation reaction between a dodecanoic acid derivative and 3-(dimethylamino)propylamine . Consequently, common impurities include unreacted starting materials such as dodecanoic acid and residual 3-(dimethylamino)propylamine cir-safety.org. Other potential impurities can include residual solvents used during the manufacturing process .

Analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and 2D NMR are employed for the identification and quantification of these byproducts . Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for the validation of analytical methods used for purity assessment, ensuring linearity, precision, and accuracy . Typically, the levels of impurities like unreacted dodecanoic acid are kept below 0.5% .

Table 4: Common Impurities in this compound

Impurity Typical Source Analytical Method Reference
Dodecanoic Acid Unreacted starting material GC-MS, 2D NMR
3-(dimethylamino)propylamine Unreacted starting material GC-MS, 2D NMR cir-safety.org

Mechanistic Investigations of N 3 Dimethylamino Propyl Dodecanamide S Functional Properties

Elucidation of Surfactant Activity Mechanisms

Surface Tension Reduction Phenomena in Aqueous Systems

As a surfactant, N-[3-(dimethylamino)propyl]dodecanamide has the primary function of reducing the surface tension of water. The molecules achieve this by preferentially adsorbing at the air-water interface. The hydrophobic dodecyl tails orient themselves away from the aqueous phase, protruding into the air, while the hydrophilic N-[3-(dimethylamino)propyl] head groups remain hydrated in the water. This molecular arrangement disrupts the cohesive energy at the surface of the water, effectively lowering the surface tension. The reduction in surface tension is a critical property that enhances the wetting and spreading characteristics of the solution and improves the solubility of hydrophobic substances in water.

Micellar Aggregation Dynamics

Once the surface of the aqueous system is saturated with surfactant molecules, a phenomenon known as micellization occurs with further addition of the surfactant. Above a specific concentration, termed the critical micelle concentration (CMC), the this compound molecules begin to self-assemble into spherical or cylindrical aggregates called micelles.

In these micellar structures, the molecules are oriented with their hydrophobic tails directed inward, forming an oily core, while the hydrophilic head groups form the outer shell, remaining in contact with the surrounding water. This aggregation is an entropically driven process, as it frees ordered water molecules that were previously structured around the individual hydrophobic chains. While specific CMC values for this compound require determination through methods like tensiometry, the principle remains a cornerstone of its surfactant activity. researchgate.net The formation of micelles is crucial for emulsifying and solubilizing non-polar substances within the aqueous phase.

Interfacial Adsorption Mechanisms

The utility of this compound, particularly as a collector in mineral flotation, is determined by its ability to selectively adsorb onto specific mineral surfaces, rendering them hydrophobic. This adsorption is governed by a combination of factors including the mineral's surface charge, the collector's molecular structure, and the aqueous chemistry of the system.

Adsorption on Mineral Surfaces (e.g., Quartz, Hematite (B75146), Magnesite, Kaolinite)

Research from molecular dynamics simulations has shown that this compound exhibits significant selectivity in its adsorption behavior, particularly between quartz and hematite. researchgate.net

Quartz (SiO₂): In typical pH ranges for flotation, the surface of quartz is negatively charged. The cationic head group of protonated this compound is strongly attracted to the anionic quartz surface via electrostatic interactions. This leads to effective and selective adsorption, making the quartz surface hydrophobic. researchgate.netresearchgate.net

Hematite (Fe₂O₃): The adsorption on hematite is considerably less favorable. The surface of hematite is coordinated with water molecules, which act as a shield, making it difficult for the collector to adsorb. researchgate.net Furthermore, steric hindrance caused by the combination of the bulky head group of the amidoamine and the coordinated water on the hematite surface impairs efficient adsorption. researchgate.net

Magnesite (MgCO₃): Similar to quartz, magnesite can be separated from silicate (B1173343) minerals like quartz using cationic collectors. Studies on similar collectors show that they selectively adsorb on the quartz surface through electrostatic interactions and hydrogen bonding, while having little effect on the hydrophobicity of the magnesite surface.

Kaolinite (B1170537) (Al₂Si₂O₅(OH)₄): Kaolinite possesses two distinct crystal faces: a silica (B1680970) tetrahedral face and an alumina (B75360) octahedral face. Adsorption of cationic collectors like this compound is driven by electrostatic attraction to the negatively charged silica face and hydrogen bonding with the hydroxyl groups on the alumina face. mdpi.comresearchgate.net The interaction is strong, with the collector's ability to attract electrons being a key factor. mdpi.com

The following table summarizes the primary adsorption mechanisms on these mineral surfaces.

MineralSurface Charge (Typical Flotation pH)Primary Adsorption MechanismAdsorption Efficacy
Quartz NegativeStrong electrostatic attractionHigh and Selective researchgate.net
Hematite Variable (shielded by water)Steric hindrance, weak interactionLow researchgate.net
Magnesite NegativeElectrostatic attractionLow (collector is selective for quartz)
Kaolinite Negative (Silica face)Electrostatic attraction and hydrogen bondingHigh mdpi.comresearchgate.net

Influence of Molecular Structure and Head Group on Adsorption Selectivity

The molecular architecture of this compound is central to its selective performance.

Hydrophobic Tail: The C12 dodecyl chain provides the necessary hydrophobicity. Once adsorbed, these tails extend into the aqueous phase, creating a non-polar surface on the mineral particle, which allows it to attach to air bubbles and float.

Head Group: The head group's structure dictates the selectivity. For this compound, the combination of the amide group and the tertiary amine is critical. The tertiary amine can be protonated, providing the positive charge for electrostatic attraction to negatively charged minerals like quartz. However, molecular simulations reveal that the relatively large and bulky nature of this amidoamine head group creates steric hindrance at the hematite surface, preventing strong adsorption. researchgate.net This steric effect is a key determinant of its selectivity for quartz over hematite. researchgate.net

Role of Electrostatic and Hydrogen Bonding Interactions in System Stability

The stability of the adsorbed layer of this compound on mineral surfaces is maintained by a combination of intermolecular and surface-molecule forces.

Electrostatic Interactions: As established, the primary driving force for the adsorption of the protonated form of this collector on negatively charged minerals like quartz and kaolinite is the strong electrostatic attraction between the cationic head group and the anionic surface sites (e.g., deprotonated silanol (B1196071) groups, Si-O⁻). researchgate.netresearchgate.netmdpi.com This forms a stable, charged interface.

Hydrogen Bonding: Hydrogen bonds play a crucial, multifaceted role.

Surface-Collector Bonding: The collector can act as a hydrogen bond donor or acceptor with the mineral surface. For instance, the amine and amide groups can form hydrogen bonds with the oxygen atoms and hydroxyl groups on the surfaces of minerals like quartz and kaolinite. researchgate.netnih.gov

Inter-Collector Bonding: The amide group within the molecular structure of this compound is capable of forming hydrogen bonds with adjacent adsorbed collector molecules. researchgate.net This inter-collector hydrogen bonding contributes to the formation of a more stable and cohesive adsorption layer on the mineral surface. researchgate.net

These non-covalent interactions, summarized in the table below, collectively govern the adsorption process, the selectivity between different minerals, and the stability of the resulting hydrophobic surface, which are all critical to the compound's function.

Interaction TypeDescriptionRole in System Stability
Electrostatic Attraction Attraction between the positively charged head group and negatively charged mineral surfaces.Primary driver for adsorption on quartz and kaolinite, ensuring initial attachment. researchgate.netmdpi.com
Hydrogen Bonding (Surface) Interaction between the collector's head group and hydroxyl/oxygen sites on the mineral.Strengthens the attachment to the surface, contributing to overall adsorption energy. researchgate.netnih.gov
Hydrogen Bonding (Inter-molecular) Interaction between amide groups of adjacent adsorbed collector molecules.Enhances the stability and cohesiveness of the adsorbed layer. researchgate.net
Steric Hindrance Repulsive force due to the physical size of the head group at crowded interfaces.Reduces adsorption on surfaces like hematite, thereby increasing selectivity. researchgate.net

Computational and Theoretical Studies on N 3 Dimethylamino Propyl Dodecanamide

Molecular Dynamics Simulations for Interfacial Behavior

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period, giving a view of the dynamic evolution of the system. For a surfactant like N-[3-(dimethylamino)propyl]dodecanamide, MD simulations are indispensable for understanding its behavior at various interfaces, such as oil/water, air/water, or solid/liquid.

An MD simulation of this compound would typically involve constructing a model system containing the surfactant molecules and the relevant interface (e.g., a layer of water and a layer of a nonpolar solvent like dodecane). The interactions between all atoms are governed by a 'force field,' a set of parameters that define the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom over time is calculated.

Detailed Research Applications:

Micelle Formation: Simulations can predict how and at what concentration surfactant molecules aggregate in a solution to form micelles. This would involve observing the self-assembly of this compound molecules, with their hydrophobic dodecanamide (B72619) tails forming the core and the hydrophilic dimethylamino-propyl headgroups facing the aqueous phase.

Interfacial Tension: MD simulations can calculate the reduction in interfacial tension caused by the surfactant. This is a key measure of surfactant efficiency and is critical for applications like emulsification.

Adsorption at Surfaces: In applications like mineral flotation, MD simulations can model how this compound adsorbs onto a solid surface (e.g., silica (B1680970) or iron oxides). researchgate.net These simulations would reveal the orientation of the molecule at the surface and the nature of the interactions driving the adsorption.

Despite the known applications of this compound as an interfacial agent, specific data tables and detailed findings from MD simulation studies are not publicly available in the reviewed scientific literature.

Prediction of Molecular Interactions and Conformational Dynamics

The function of a flexible molecule like this compound is intrinsically linked to its shape (conformation) and how it interacts with its environment. Computational methods can predict the preferred conformations of the molecule and the nature of its interactions with other molecules.

Detailed Research Applications:

Conformational Analysis: The long alkyl chain and the propylamino linker of this compound can rotate around several single bonds, leading to a vast number of possible conformations. Computational techniques, often combining molecular mechanics and DFT, can be used to perform a conformational search to identify the low-energy (i.e., most stable and probable) structures of the molecule in a vacuum or in a solvent. Understanding the preferred shape is crucial for predicting how it will pack at an interface or dock with a receptor.

While these computational approaches are standard for analyzing surfactant molecules, specific research findings detailing the molecular interactions and conformational dynamics solely for this compound are not available in the reviewed public literature.

Research Applications of N 3 Dimethylamino Propyl Dodecanamide in Advanced Chemical and Material Systems

Applications in Solution and Interfacial Chemistry

N-[3-(dimethylamino)propyl]dodecanamide, an amphiphilic molecule featuring a long hydrophobic dodecyl tail and a hydrophilic headgroup containing a tertiary amine, exhibits significant surface activity. This structure dictates its applications in modifying the properties of solutions and interfaces.

Enhancement of Reaction Kinetics and Solubility in Chemical Syntheses

While this compound is a well-established surfactant, its specific application as a catalyst or reaction enhancer in chemical syntheses is not extensively documented in publicly available research. However, its fundamental properties as a surfactant suggest a potential role in facilitating reactions involving immiscible phases. Surfactants can act as phase-transfer catalysts by solubilizing reactants into a phase where they would otherwise be insoluble, thereby increasing the reaction rate. The molecule's ability to form micelles in solution could create microreactors that concentrate reactants and alter reaction pathways, though specific studies demonstrating this for this compound are not prominent.

Stabilization of Dispersions and Emulsions

The primary function of this compound in solution chemistry is the stabilization of multiphase systems such as dispersions and emulsions. As a surfactant, it spontaneously adsorbs at oil-water or solid-liquid interfaces. This action lowers the interfacial tension, reducing the energy required to create smaller droplets or particles and preventing them from coalescing or agglomerating.

The molecule's robust performance is particularly noted in its ability to function effectively across a wide range of water-to-oil ratios, from 0% to 100% water cut. This versatility makes it a highly effective stabilizer for both oil-in-water and water-in-oil emulsions, a critical attribute for its industrial applications.

Table 1: Performance Characteristics in Multiphase Systems


System TypeFunction of this compoundKey Performance AttributeRelevant Application
Oil/Water EmulsionsEmulsifier / StabilizerEffective across a full range of water-to-oil ratiosEnhanced Oil Recovery, Industrial Formulations
Solid/Liquid DispersionsDispersant / Anti-AgglomerantPrevents particle agglomeration by modifying surface propertiesGas Hydrate (B1144303) Slurries, Pigment Dispersions

Modulation of Colloidal System Behavior

This compound significantly modulates the behavior of colloidal systems by altering interfacial properties. In aqueous solutions, its molecules self-assemble into micelles above a certain concentration, known as the critical micelle concentration (CMC). The tertiary amine group can be protonated at acidic pH, imparting a positive charge and causing it to behave as a cationic surfactant.

This ability to modify surfaces is central to its industrial applications. By adsorbing onto the surface of nascent solid particles, such as gas hydrate crystals, it forms a stabilizing layer. This layer prevents the particles from sticking together, thereby controlling the rheology and flow properties of the colloidal dispersion. This mechanism is crucial for preventing blockages in industrial pipelines.

Advanced Materials and Industrial Process Applications

The unique interfacial properties of this compound have led to its use in specialized industrial applications, particularly within the energy sector.

Hydrate Anti-Agglomeration in Hydrocarbon Transport Systems

One of the most significant applications of this compound is as a gas hydrate anti-agglomerant (AA) in offshore natural gas and oil production. Gas hydrates are ice-like crystalline solids that can form in pipelines at high pressure and low temperature, leading to dangerous and costly blockages.

This compound functions as a low-dosage hydrate inhibitor (LDHI). Rather than preventing the formation of hydrate crystals, it interferes with their ability to agglomerate into larger, flow-restricting masses. Research has shown it to be highly effective at very low concentrations, as little as 0.2% by weight of the water phase, in keeping hydrate particles well-dispersed and transportable as a slurry lookchem.com. A key finding is that its mechanism does not depend on the traditional theory of emulsifying all water within an oil phase; it performs efficiently in systems with high water content, including oil-in-water emulsions and even in the complete absence of an oil phase lookchem.com.

Table 2: Research Findings on Hydrate Anti-Agglomeration Performance


ParameterObservationReference
Effective ConcentrationAs low as 0.2 wt.% of the water phase
Water Cut RangeEffective across the full range (0-100% water)[3, 5]
Proposed MechanismPrevents hydrate particle agglomeration without requiring a water-in-oil emulsion; effective in oil-in-water systems.
Application BenefitEnables flow assurance for natural gas production and transport.

Surfactant-Assisted Oil Recovery Techniques (e.g., Seabed Oil Capture)

The same surfactant properties that make this compound effective for hydrate management also give it potential in surfactant-assisted oil recovery techniques, including the capture of leaked oil from the seabed lookchem.comcas.org. In enhanced oil recovery (EOR), surfactants are used to mobilize residual oil trapped in reservoir rock pores after primary and secondary recovery phases.

The mechanisms by which surfactants like this compound aid in oil recovery include:

Interfacial Tension (IFT) Reduction: By lowering the IFT between oil and water, the surfactant reduces the capillary forces that trap oil droplets, allowing them to be displaced and mobilized.

Wettability Alteration: It can adsorb onto the reservoir rock surface, changing it from oil-wet to more water-wet, which helps to release the adhered oil film.

Emulsification: The surfactant helps to emulsify the recovered oil, forming a stable dispersion that can be more easily swept toward production wells.

Studies on various surfactant systems for EOR have demonstrated significant increases in oil recovery. While specific field data for this compound is limited, its proven efficacy in managing oil-water-gas-solid systems in harsh deep-sea environments suggests its suitability for these challenging applications lookchem.com.

Table 3: Compound Names Mentioned in the Article


Compound Name
This compound
Lauramidopropyl Dimethylamine (B145610)
Cocamidopropyl dimethylamine

Selective Mineral Flotation and Separation Technologies

This compound, also known as Alkyl Amidoamine (AAA), serves as a selective cationic collector in the field of mineral processing. researchgate.net Its application is particularly noted in the froth flotation process, a method used to physically separate mineral particles based on the ability of air bubbles to selectively adhere to their surfaces. google.com This compound is utilized to enhance the separation of valuable minerals from gangue (unwanted material).

Mineral GroupExample Minerals SeparatedFlotation Role of this compound
SilicatesPalygorskite, Quartz, Orthoclase, AlbiteCationic Collector
Ca-bearing MineralsCalcite, Apatite, GypsumCationic Collector

Biological Research Applications

The surfactant nature of this compound, stemming from its amphiphilic structure with a hydrophobic dodecyl tail and a hydrophilic head group, gives it the potential to act as a stabilizing agent for proteins and enzymes. While specific studies detailing its use in cell culture systems are not prevalent, the principles of enzyme stabilization by surfactants are well-established. Surfactants can prevent the denaturation or aggregation of proteins by interacting with their hydrophobic regions, thereby maintaining their native conformation and biological activity. researchgate.net The use of stabilizing additives is a common strategy to preserve the structural integrity and function of enzymes, which are sensitive to environmental conditions. researchgate.net For instance, studies have shown that various molecules, including surfactants like Tween®, can protect enzyme activity during processes such as nanoparticle formulation. mdpi.com This stabilization is crucial for applications in biosensors and industrial processes where enzyme longevity is required. researchgate.net

As a surfactant, this compound can self-assemble in aqueous solutions to form micelles. These micellar structures possess a hydrophobic core and a hydrophilic shell, making them effective carriers for encapsulating hydrophobic molecules. nih.govmdpi.com This property is fundamental to their application in drug delivery systems, where they can improve the solubility and bioavailability of poorly water-soluble drugs. nih.govmdpi.com

The core of the micelle provides a protective environment for the encapsulated substance, while the hydrophilic shell ensures compatibility with aqueous biological systems. mdpi.com Polymeric micelles, which share a similar core-corona structure, are noted for their stability and the ability to be tailored for specific applications, such as pH-responsive drug release. nih.govmdpi.com The encapsulation within micelles can protect sensitive molecules from degradation and facilitate their transport to target sites. mdpi.com

Micelle ComponentFunction in EncapsulationCorresponding Part of this compound
Hydrophobic CoreEncapsulates non-polar moleculesDodecyl (C12) tail
Hydrophilic ShellProvides aqueous solubility and stabilityN-[3-(dimethylamino)propyl] head group

Utilization as Chemical Intermediates in Fine Chemical Synthesis

This compound is a valuable chemical intermediate in the synthesis of more complex molecules. researchgate.net Its own synthesis is typically achieved through amidation reactions. A common laboratory method involves reacting dodecanoyl chloride (the acid chloride of dodecanoic acid) with N,N-dimethyl-1,3-propanediamine in the presence of a base like triethylamine (B128534).

Once synthesized, it can be used as a precursor for other compounds. For example, it can undergo controlled oxidation, often using hydrogen peroxide, to form its corresponding N-oxide derivative, N-[3-(dimethylamino)propyl]-N-oxidododecanamide. This modification alters the molecule's properties, such as enhancing its hydrophilic character and modulating its surfactant capabilities. This demonstrates its role as a foundational block in producing specialized surfactants and other fine chemicals. researchgate.net

Precursor ReactantsResulting IntermediateSubsequent ReactionFinal Product Example
Dodecanoyl chloride, N,N-dimethyl-1,3-propanediamineThis compoundOxidation (e.g., with H₂O₂)N-[3-(dimethylamino)propyl]-N-oxidododecanamide

Identification as a Migrant in Recycled Polymeric Materials

The migration of substances from plastics is a significant concern in the risk assessment of food contact materials (FCMs). kinampark.comeuropa.eu Additives, residual monomers, or reaction byproducts that are not covalently bound to the polymer matrix can leach into goods they are in contact with. kinampark.com Given that amides and amines are used in polymer production and processing, it is plausible that compounds like this compound could be present as an impurity or a degradation product in recycled plastics and subsequently migrate into food or other products. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are used to identify and quantify such leachable compounds. ni.ac.rs

Occurrence and Identification in Natural Extracts (e.g., Plant Leaves)

Based on available scientific literature, this compound is a synthetic compound. researchgate.net Its production relies on chemical synthesis routes involving the reaction of dodecanoic acid or its derivatives with N,N-dimethyl-1,3-propanediamine. There are no reports of its isolation from natural sources such as plant leaves or other biological extracts. The identification of compounds from natural extracts, such as those from the leaves of Albizia richardiana, typically yields classes of molecules like norisoprenoids and homo-monoterpenes, which are structurally distinct from synthetic amidoamines. mdpi.com

Environmental Fate and Degradation Studies of N 3 Dimethylamino Propyl Dodecanamide

Biodegradation Pathways and Rates

The biodegradation of N-[3-(dimethylamino)propyl]dodecanamide, a tertiary amidoamine, is primarily understood through studies of its close structural analogs, such as N-[3-(dimethylamino)propyl] cocoamide. The cocoamide form is derived from a mixture of fatty acids from coconut oil, which includes dodecanoic acid. Research indicates that the aerobic biodegradation of these types of fatty acid amides is initiated by the enzymatic hydrolysis of the amide bond. nih.gov

Studies involving mixed bacterial cultures have demonstrated the potential for complete mineralization of N-[3-(dimethylamino)propyl] cocoamide. nih.gov Two bacterial strains, Pseudomonas aeruginosa PK1 and Pseudomonas putida PK2, have been identified to work in concert to achieve this. P. aeruginosa PK1 is responsible for the initial hydrolysis of the amide, while P. putida PK2 can degrade the resulting N,N-dimethyl-1,3-propanediamine. nih.gov

Interactive Data Table: Inferred Biodegradation Pathway of this compound

StepProcessReactant(s)Key Enzyme/Organism(s) (Inferred)Product(s)
1Amide HydrolysisThis compoundAmidase from Pseudomonas aeruginosaDodecanoic acid and N,N-dimethyl-1,3-propanediamine
2Fatty Acid MetabolismDodecanoic acidVarious microorganismsCarbon dioxide and water
3Amine DegradationN,N-dimethyl-1,3-propanediaminePseudomonas putidaCarbon dioxide, water, and nitrogenous compounds

Thermal Stability and Decomposition Characteristics

The thermal stability of this compound is a critical parameter for its safe handling, storage, and application in various industrial processes. Generally, amide compounds are known to be thermally stable. researchgate.net

Specific thermogravimetric analysis (TGA) data for this compound is not widely published. However, studies on similar amide derivatives of polyethylene (B3416737) indicate that decomposition of amides formed from secondary amines can begin at temperatures around 160 °C, with significant decomposition occurring at 200 °C. researchgate.net Other research on the thermal degradation of amines, such as diethanolamine (B148213) (DEA) and methyldiethanolamine (MDEA), suggests that significant thermal breakdown is minimal up to approximately 204°C (400°F). bre.com However, it is important to note that the presence of other substances, like carbon dioxide, can influence the degradation rate of amines at elevated temperatures. bre.com

The decomposition of amidoamines can lead to the formation of various smaller molecules. The specific decomposition products of this compound would depend on the conditions, but could theoretically include the constituent fatty acid and amine, as well as smaller volatile compounds resulting from their further breakdown.

Interactive Data Table: General Thermal Stability of Related Amide and Amine Compounds

Compound ClassOnset of Decomposition (Approximate)Notes
Amide derivatives of maleated polyethylene160 °C - 200 °CDecomposition temperature is structure-dependent. researchgate.net
Diethanolamine (DEA) / Methyldiethanolamine (MDEA)> 204 °C (400 °F)Degradation is influenced by the presence of CO2. bre.com

Advanced Analytical Methodologies for Detection and Quantification

Liquid Chromatography (LC) Techniques

Liquid chromatography is a cornerstone for the analysis of N-[3-(dimethylamino)propyl]dodecanamide, offering robust methods for separation and quantification.

Reverse phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used method for the analysis of this compound and related fatty amidoamines. sielc.comsielc.com Method development focuses on optimizing the separation of the target analyte from impurities and matrix components. A typical setup involves a C18 column, which retains the nonpolar dodecyl chain of the molecule. nih.gov

The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and water. sielc.comsielc.com An acid, like phosphoric acid or formic acid, is often added to the mobile phase to control the ionization state of the tertiary amine group, ensuring good peak shape and retention time stability. sielc.comsielc.com For applications where the eluent is introduced into a mass spectrometer, volatile acids like formic acid are preferred over non-volatile acids like phosphoric acid. sielc.comsielc.com Gradient elution, where the proportion of the organic solvent is increased over time, is typically employed to ensure the timely elution of the highly retained analyte. nih.gov

Table 1: Typical RP-HPLC Method Parameters for this compound Analysis

Parameter Condition Rationale
Column C18 or similar reverse-phase (e.g., Newcrom R1) sielc.comnih.gov Provides retention for the nonpolar alkyl chain.
Mobile Phase A Water with 0.1% Formic Acid (MS compatible) sielc.com Aqueous component of the mobile phase.
Mobile Phase B Acetonitrile (MeCN) with 0.1% Formic Acid sielc.com Organic solvent for eluting the analyte.
Elution Mode Gradient nih.gov Ensures efficient elution and good peak shape.
Flow Rate 1-2 mL/min nih.gov Standard flow for analytical HPLC.

| Detection | UV (e.g., 218 nm) or Charged Aerosol Detector (CAD) nih.govresearchgate.net | For quantification without mass spectrometry. |

For high-throughput analysis, Ultra-Performance Liquid Chromatography (UPLC) offers a significant advantage in speed and resolution. UPLC systems utilize columns packed with smaller particles (typically sub-2 µm) compared to traditional HPLC. This allows for much faster separation times without sacrificing efficiency. The principles of separation remain the same as in HPLC, but the analysis time can be reduced from 15-20 minutes to just a few minutes. sielc.comsielc.com The use of columns with 3 µm particles also provides a pathway for faster UPLC applications. sielc.comsielc.comsielc.com This rapid analysis is particularly valuable in quality control environments where many samples must be processed quickly.

The analytical LC methods developed for this compound are often scalable for preparative purposes. sielc.comsielc.comsielc.com This involves using a larger column with the same stationary phase and proportionally increasing the mobile phase flow rate. This scalability is essential for isolating and identifying unknown impurities or for producing high-purity standards for research. By collecting the fractions corresponding to the main compound or its impurities as they elute from the column, researchers can obtain sufficient quantities for further structural elucidation by techniques such as Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS). sielc.com

Mass Spectrometry (MS) in Complex Sample Analysis

Mass spectrometry, especially when coupled with liquid chromatography (LC-MS), is a powerful tool for the analysis of this compound, providing high sensitivity and structural information.

Untargeted screening using high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF) or Orbitrap systems, allows for the comprehensive analysis of organic contaminants in complex samples without prior selection of target analytes. hhearprogram.org This methodology is applicable for detecting this compound in environmental matrices like water, soil, or dust. hhearprogram.orgnih.gov The general workflow involves sample extraction, followed by analysis using LC-HRMS. hhearprogram.org The instrument acquires high-resolution mass spectra and, using a data-dependent acquisition strategy, triggers tandem mass spectrometry (MS/MS) fragmentation for relevant ions. hhearprogram.org The resulting data, including accurate mass and fragmentation patterns, are then compared against spectral libraries and databases for tentative identification of compounds. hhearprogram.orgnih.gov The presence of this compound would be indicated by the detection of its protonated molecule [M+H]⁺ at an m/z of 285.2900. massbank.eu

Table 2: General Workflow for Untargeted Screening

Step Description
1. Sample Collection & Preparation Collection of environmental samples (water, soil, dust) followed by extraction (e.g., pressurized liquid extraction) to isolate organic compounds. nih.govnsf.gov
2. LC-HRMS Analysis Separation by liquid chromatography followed by detection with a high-resolution mass spectrometer (e.g., Orbitrap, QTOF). hhearprogram.org
3. Data Acquisition Full scan MS data is collected to detect all ionizable compounds. Data-dependent MS/MS is performed to obtain fragmentation spectra for abundant ions. hhearprogram.org
4. Data Processing Software is used to detect features, align signals across samples, and annotate tentative structures by searching spectral libraries (e.g., MassBank, ChemSpider) with accurate mass and MS/MS data. hhearprogram.orgmassbank.eu

| 5. Confirmation | Tentative identifications are confirmed by analyzing an authentic reference standard of the compound. nih.gov |

For accurate and precise quantification, especially in complex matrices where matrix effects can suppress or enhance the analyte signal, stable isotope dilution analysis is the gold standard. This technique involves synthesizing a version of this compound where one or more atoms are replaced by a heavy isotope (e.g., Deuterium (B1214612) (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N)).

This stable isotope labeled (SIL) standard is chemically identical to the analyte and co-elutes during chromatography, but it is distinguishable by its higher mass in the mass spectrometer. nih.gov A known amount of the SIL standard is added to the sample before extraction and analysis. The ratio of the signal intensity of the native analyte to the SIL standard is then used for quantification. nih.gov This approach effectively corrects for any sample loss during preparation and for matrix-induced signal variations, leading to highly accurate results. For this compound, a labeled standard would have a mass greater than the native compound (Monoisotopic mass: 284.2828 Da). massbank.eu

Table 3: Example of Mass Shift for a Labeled Standard

Compound Formula Precursor Ion [M+H]⁺ (m/z)
This compound (Native) C₁₇H₃₆N₂O 285.2900 massbank.eu

Future Research Trajectories and Emerging Paradigms for N 3 Dimethylamino Propyl Dodecanamide

Exploration of Novel Functional Group Modifications and Analog Synthesis

The core structure of N-[3-(dimethylamino)propyl]dodecanamide, featuring a long hydrophobic dodecyl chain, a central amide linkage, and a terminal tertiary amine group, offers multiple sites for chemical modification to tune its properties. Research is increasingly focused on synthesizing analogs by altering these functional groups to create molecules with enhanced or entirely new functionalities.

One area of exploration is the modification of the hydrophobic tail. For instance, analogs with different alkyl chain lengths, such as N-[3-(dimethylamino)propyl]pentadecanamide, have been synthesized. prepchem.com This alteration directly influences the compound's hydrophobicity, affecting properties like its critical micelle concentration (CMC) and its effectiveness as a surfactant in various media.

Another significant modification involves the tertiary amine. This group can be oxidized to form the corresponding N-oxide derivative, Dodecanamide (B72619), N-[3-(dimethyloxidoamino)propyl]-. epa.gov Such a conversion alters the electronic and hydrophilic character of the head group, potentially impacting its interaction with other molecules and surfaces. Furthermore, the amine group can be a site for quaternization, converting the amidoamine into a more permanently charged quaternary ammonium (B1175870) compound. This approach is used to create Gemini surfactants, where two molecules of a similar structure are linked together, as seen in the synthesis of N1,N10-bis(3-dodecanamidopropyl)-N1,N1,N10,N10-tetramethyldecan-1,10-diammonium bromide. researchgate.net These dimeric surfactants often exhibit significantly lower CMCs and superior surface activity compared to their monomeric counterparts. researchgate.net

Beyond simple modifications, the entire amide structure can be replaced or incorporated into larger polymeric systems. Researchers have used related monomers like N-[3-(dimethylamino)propyl]methacrylamide (DMAPMA) to create complex polymers. sigmaaldrich.comresearchgate.net Techniques such as surface-initiated reversible addition-fragmentation chain transfer (SI-RAFT) polymerization allow for the growth of polymer brushes from surfaces, creating materials with tunable thickness and responsiveness. researchgate.net

Table 1: Examples of Functional Modifications and Analog Synthesis

Analog/Derivative Structural Modification Potential Significance
N-[3-(dimethylamino)propyl]pentadecanamideElongation of the alkyl chain (C15 vs. C12)Alters hydrophobic-lipophilic balance (HLB), affecting surfactant properties. prepchem.com
Dodecanamide, N-[3-(dimethyloxidoamino)propyl]-Oxidation of the tertiary amine to an N-oxideModifies the hydrophilic head group, potentially enhancing stability or changing interaction profiles. epa.gov
Cationic Gemini SurfactantsDimerization via quaternization of the amine groupSignificantly improves surface activity and lowers the critical micelle concentration (CMC). researchgate.net
Poly(N-[3-(dimethylamino)propyl]methacrylamide)Replacement of the dodecanamide group with a polymerizable methacrylamide (B166291) groupEnables creation of smart polymers and hydrogels that are responsive to stimuli like pH. sigmaaldrich.commdpi.com

Integration into Multi-component Systems for Synergistic Effects

The utility of this compound can be significantly enhanced by combining it with other chemical species to create multi-component systems. These systems are designed to produce synergistic effects, where the combined performance is greater than the sum of the individual components. mdpi.com

A primary example is its use in mixed surfactant systems. The interaction between monomeric surfactants like this compound and their dimeric Gemini counterparts can be complex, sometimes leading to antagonistic effects, but offering a route to finely tune the surface properties of a solution. researchgate.net Similarly, combining it with other types of surfactants (anionic, non-ionic) can create formulations with optimized characteristics for specific applications, such as improved emulsification, foaming, or detergency.

Copolymerization represents another key strategy for achieving synergistic effects. By polymerizing related monomers like DMAPMA with other monomers, such as n-dodecyl acrylate (B77674), researchers can create multifunctional copolymers. researchgate.net These materials can exhibit combined properties, such as pH- and thermo-responsiveness, which are not present in the individual homopolymers. mdpi.com For example, copolymers incorporating DMAPMA have been designed to act as "smart" materials for drug delivery or as biocidal agents, where the different monomer units contribute distinct functionalities. sigmaaldrich.commdpi.com

Table 2: Integration into Multi-component Systems

System Type Components Observed or Potential Synergy
Mixed Surfactant SystemsThis compound + Gemini SurfactantsAbility to finely tune surface tension and micellization behavior through synergistic or antagonistic interactions. researchgate.net
Multifunctional CopolymersPoly(DMAPMA-co-MMAy) from N-[3-(dimethylamino)propyl]methacrylamide and other monomersCreation of smart polymers that respond to multiple stimuli (e.g., pH, temperature, CO2) for advanced applications. mdpi.com
Gene Delivery VectorsCationic polymers based on N-[3-(dimethylamino)propyl]methacrylamideThe cationic monomer units can complex with nucleic acids, facilitating their delivery into cells for gene therapy. sigmaaldrich.com

Development of Sustainable Synthesis and Application Strategies

Modern chemical research places a strong emphasis on sustainability, focusing on the development of "green" synthesis routes and applications that address environmental challenges.

In synthesis, the traditional production of amides often involves coupling reagents that can be wasteful or hazardous. Future research is geared towards catalytic amidation processes that offer higher efficiency and lower environmental impact. A patented method for a similar compound, N-(3-dimethylamino-propyl) acrylamide, utilizes catalytic amidation to improve yields and reduce waste, a strategy that could be adapted for this compound. google.com This involves reacting raw materials like methyl acrylate and N,N-dimethyl-1,3-propylene diamine in the presence of a catalyst, which is more atom-economical. google.com Furthermore, the adoption of continuous flow reactors in industrial production allows for precise control over reaction parameters, leading to higher yields, reduced side reactions, and increased safety and efficiency.

From an application perspective, this compound is being explored for its role in environmentally significant fields. One notable application is its use as a hydrate (B1144303) anti-agglomerant in the oil and gas industry. cymitquimica.com Gas hydrates can form in deep-sea pipelines, leading to blockages. This compound acts as a surfactant to prevent the small hydrate crystals from sticking together, ensuring flow assurance and preventing costly and potentially hazardous blockages. cymitquimica.com This represents a shift towards more efficient and safer industrial processes. Another sustainable application is its use in the development of non-toxic flocculants for harvesting microalgae, which is a promising source of biofuels and other valuable products. sigmaaldrich.com

Table 3: Comparison of Synthesis and Application Strategies

Area Traditional Approach Sustainable/Emerging Paradigm Key Advantage
Synthesis Use of stoichiometric coupling reagents (e.g., DCC, EDC). Catalytic amidation; use of continuous flow reactors. google.comHigher efficiency, reduced waste, improved safety, and process control.
Application General surfactant use in various formulations.Hydrate anti-agglomeration in hydrocarbon flowlines; microalgae flocculants. sigmaaldrich.comcymitquimica.comAddresses specific industrial and environmental challenges, promoting efficiency and sustainability.

Q & A

Q. What are the established synthetic routes for N-[3-(dimethylamino)propyl]dodecanamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound is typically synthesized via amidation of lauric acid (dodecanoic acid) or its acyl chloride derivative with N,N-dimethyl-1,3-propanediamine. Key reaction parameters include:

  • Route 1 (Carboxylic Acid Pathway):

    • Reactants: Lauric acid + N,N-dimethyl-1,3-propanediamine.
    • Catalyst: N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
    • Solvent: Dichloromethane or tetrahydrofuran (THF).
    • Yield: ~75–85% after purification .
  • Route 2 (Acyl Chloride Pathway):

    • Reactants: Lauroyl chloride + N,N-dimethyl-1,3-propanediamine.
    • Conditions: Room temperature, inert atmosphere (N₂/Ar).
    • Solvent: THF or chloroform.
    • Yield: ~80–91% .

Optimization Strategies:

  • Use excess amine to drive the reaction to completion.
  • Purify via column chromatography (silica gel, eluent: methanol/dichloromethane) or recrystallization.

Q. What physicochemical properties (e.g., solubility, melting point) are critical for formulating this compound in antistatic applications?

Methodological Answer: Key properties include:

Property Value Reference
Molecular FormulaC₁₇H₃₆N₂O
Molecular Weight300.48 g/mol
Melting PointNot explicitly reported; estimated >100°C
SolubilityLipophilic (soluble in chloroform, THF; insoluble in water)
Density~0.88 g/cm³

Functional Relevance:

  • Lipophilicity enhances compatibility with polymer matrices.
  • The dimethylamino group enables protonation, facilitating antistatic activity via charge dissipation .

Q. Which spectroscopic methods are recommended for structural elucidation of this compound?

Methodological Answer:

  • ¹H/¹³C NMR:
    • Key Peaks:
  • δ 2.3–2.4 ppm (amide NH, broad).
  • δ 2.2–2.3 ppm (N–CH₃, singlet).
  • δ 1.2–1.3 ppm (dodecyl chain CH₂).
    • Reference: Compare with spectra of analogous amides .
  • FTIR:
    • Stretching vibrations at ~1640 cm⁻¹ (amide I band) and ~1550 cm⁻¹ (amide II band) confirm the amide bond .
  • Mass Spectrometry (MS):
    • ESI-MS or MALDI-TOF for molecular ion [M+H]⁺ at m/z 301.3 .

Advanced Research Questions

Q. How does the alkyl chain length in N-[3-(dialkylamino)propyl]alkanamides influence their surfactant properties?

Methodological Answer: Structure-Activity Relationship (SAR) Studies:

  • Experimental Design:
    • Synthesize analogs with varying alkyl chains (C8–C18).
    • Measure critical micelle concentration (CMC) via surface tension or conductivity.
  • Findings:
    • Longer chains (e.g., C12 in the target compound) enhance micelle stability but reduce water solubility.
    • Shorter chains (C8) improve solubility but weaken antistatic efficacy .

Validation Techniques:

  • Dynamic light scattering (DLS) for micelle size analysis.
  • Quartz crystal microbalance (QCM) to assess adsorption on polymer surfaces .

Q. What strategies can resolve discrepancies in reported melting points or solubility data across studies?

Methodological Answer:

  • Purity Assessment:
    • Use differential scanning calorimetry (DSC) to detect impurities affecting melting points.
    • Perform elemental analysis (C, H, N) to confirm stoichiometry.
  • Solubility Reproducibility:
    • Standardize solvent polarity (e.g., use logP values).
    • Conduct solubility tests at controlled temperatures (e.g., 25°C ± 0.5°C) .

Q. How can the antistatic efficiency of this compound be quantitatively assessed in polymer blends?

Methodological Answer:

  • Surface Resistivity Measurement:
    • Use a four-point probe or ASTM D257 standards.
    • Target resistivity: <10¹² Ω/sq for antistatic efficacy .
  • Environmental Testing:
    • Expose blends to varying humidity (30–90% RH) to evaluate moisture-dependent charge dissipation .

Q. What toxicological assays are recommended for safety profiling of this compound in laboratory settings?

Methodological Answer:

  • Acute Toxicity:
    • OECD Test Guideline 423: Acute oral toxicity in rodents.
  • Skin Irritation:
    • OECD 439: Reconstructed human epidermis (RhE) test.
  • Ecotoxicity:
    • Algal growth inhibition test (OECD 201) for aquatic toxicity .

Data Contradiction Analysis Example:
If conflicting solubility data arise (e.g., water solubility reported as 0.1 mg/mL vs. 0.5 mg/mL):

  • Root Cause: Differences in purity, temperature, or particle size.
  • Resolution: Re-test using standardized protocols (e.g., shake-flask method with HPLC quantification) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(dimethylamino)propyl]dodecanamide
Reactant of Route 2
Reactant of Route 2
N-[3-(dimethylamino)propyl]dodecanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.